molecular formula C20H31BClNO2Si B578781 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256360-33-4

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B578781
CAS RN: 1256360-33-4
M. Wt: 391.818
InChI Key: DWJFWJLFXHFVQO-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C20H31BClNO2Si and its molecular weight is 391.818. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a significant intermediate in the synthesis of indazole derivatives, which are crucial in the development of new pharmaceuticals and agrochemicals. The boronic ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create diverse biologically active molecules .

Drug Discovery and Development

In medicinal chemistry, the compound is utilized to create indazole-based structures with potential anticancer, antiviral, antibacterial, and anti-inflammatory properties. Its ability to undergo substitution reactions makes it a valuable scaffold for generating novel therapeutic agents .

Material Science

The compound’s derivatives can be used in the development of functional materials. Its structural diversity allows for the creation of new compounds with specific photoelectric activities, which are essential in the field of material science .

Catalysis

The pinacol boronic ester group within the compound is a key player in catalytic processes. It can be involved in catalytic protodeboronation, which is a method to remove the boron moiety from molecules in a controlled manner, thus enabling the synthesis of complex organic structures .

Agricultural Chemistry

Derivatives of this compound have shown insecticidal and weeding activities. Its use in the synthesis of agrochemicals helps in creating more efficient and environmentally friendly pesticides and herbicides .

Energy Research

In the energy sector, the compound’s derivatives can be explored for their potential in creating more efficient energy storage and transfer systems. Their unique electrochemical properties make them suitable for investigation in battery technology and photovoltaic cells .

Chemical Engineering

The compound is also significant in chemical engineering, where it can be used to design process catalysts and additives that enhance production efficiency. Its versatility in reactions makes it a valuable tool for optimizing various chemical processes .

Environmental Science

Lastly, the compound’s derivatives can be studied for their role in environmental science, particularly in the development of new materials that can aid in pollution control and the reduction of environmental toxins .

properties

IUPAC Name

tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BClNO2Si/c1-18(2,3)26(8,9)23-11-10-15-16(22)12-14(13-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFWJLFXHFVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3[Si](C)(C)C(C)(C)C)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682354
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-33-4
Record name 1H-Indole, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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